REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1>>[C:6](=[O:9])([O:7][CH3:8])[O:11][CH2:2][C:3](=[CH2:4])[CH3:5].[CH3:5][C:3](=[CH2:4])[CH2:2][O:7][C:6](=[O:11])[O:9][CH2:10][C:14]([CH3:19])=[CH2:15]
|
Name
|
|
Quantity
|
181.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction conditions of Example 37
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OCC(C)=C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.7 g | |
YIELD: PERCENTYIELD | 15.3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(OCC(=C)C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 0.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].CO[C:14]1[CH:19]=CC(O)=C[CH:15]=1>>[C:6](=[O:9])([O:7][CH3:8])[O:11][CH2:2][C:3](=[CH2:4])[CH3:5].[CH3:5][C:3](=[CH2:4])[CH2:2][O:7][C:6](=[O:11])[O:9][CH2:10][C:14]([CH3:19])=[CH2:15]
|
Name
|
|
Quantity
|
181.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=C)C
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction conditions of Example 37
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OCC(C)=C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.7 g | |
YIELD: PERCENTYIELD | 15.3% |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(OCC(=C)C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 0.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |